

# An In-Depth Technical Guide to the Phase Change Properties of n-Tetracosane

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

n-**Tetracosane** (C24H50) is a long-chain aliphatic hydrocarbon that exhibits well-defined solid-solid and solid-liquid phase transitions, making it a subject of significant interest in materials science, thermal energy storage, and as a model system for studying the behavior of long-chain molecules. This technical guide provides a comprehensive overview of the core phase change properties of **tetracosane**, detailed experimental protocols for their characterization, and visualizations of the phase transition pathways.

## Data Presentation: Thermophysical Properties of n-Tetracosane

The following tables summarize the key quantitative data related to the phase change behavior of n-tetracosane.



Property	Value	Reference(s)
Molecular Formula	C24H50	[1]
Molecular Weight	338.65 g/mol	[2]
Melting Point	49-54 °C (322-327 K)	[3][4]
Boiling Point	391.4 °C (664.5 K)	[3]
Crystal Structure (solid)	Triclinic	

Table 1: General Properties of n-**Tetracosane** 

Transition	Temperature (°C)	Enthalpy (kJ/mol)	Reference(s)
Solid-Solid (Crystal II to Crystal I)	47.95	31.500	
Solid-Liquid (Crystal I to Liquid) / Fusion	50.35	54.000	

Table 2: Phase Transition Temperatures and Enthalpies of n-Tetracosane

Phase	Temperature (K)	Specific Heat Capacity (J/mol·K)	Reference(s)
Solid	298.15	730.9	
Solid	300	601	
Liquid	330.63	772.5	
Liquid	353	805	

Table 3: Specific Heat Capacity of n-Tetracosane



Phase	Measurement Method	Thermal Conductivity (W/m·K)	Reference(s)
Solid	Transient Hot-Wire	~0.4	
Liquid	Transient Hot-Wire	~0.15	

Table 4: Thermal Conductivity of n-Tetracosane

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate and reproducible characterization of phase change materials. The following sections outline the standard experimental protocols for determining the key thermophysical properties of n-tetracosane.

## Differential Scanning Calorimetry (DSC) for Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the temperatures and heat flows associated with phase transitions in a material.

Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it will absorb or release heat, resulting in a difference in heat flow between the sample and the reference.

#### Protocol:

- Sample Preparation: Accurately weigh 3-9 mg of high-purity n-tetracosane into a disposable aluminum or gold-plated pressure-resistant crucible. The crucible is then hermetically sealed to prevent any loss of material during heating.
- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.
- Experimental Conditions:



- Place the sealed sample crucible and an empty reference crucible into the DSC cell.
- Purge the cell with an inert gas, typically nitrogen, at a constant flow rate to provide a stable thermal atmosphere.
- Define a temperature program. A typical program for tetracosane would involve:
  - An initial isothermal period to ensure thermal equilibrium.
  - A heating ramp at a controlled rate (e.g., 1, 5, or 10 °C/min) through the expected phase transition temperatures (e.g., from 25 °C to 70 °C).
  - A cooling ramp at the same rate back to the initial temperature to observe crystallization.
- Data Analysis:
  - The resulting thermogram plots heat flow versus temperature.
  - The onset temperature of a peak is typically taken as the transition temperature.
  - The enthalpy of the transition is determined by integrating the area under the transition peak.

## **Transient Hot-Wire Method for Thermal Conductivity**

The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of solids and liquids.

Principle: A thin, electrically heated wire is immersed in the sample. The wire acts as both a line heat source and a resistance thermometer. The rate at which the wire's temperature increases over a short period (typically 1 second) is directly related to the thermal conductivity of the surrounding material.

### Protocol:

• Sample Preparation:



- For the solid phase, the **tetracosane** sample is melted and then solidified around the hotwire sensor to ensure intimate thermal contact.
- For the liquid phase, the sensor is simply immersed in the molten **tetracosane**.
- Apparatus: The core of the apparatus is the hot-wire sensor, typically made of platinum or tantalum, connected to a Wheatstone bridge circuit for precise resistance (and thus temperature) measurement.
- Measurement Procedure:
  - Allow the sample and sensor to reach thermal equilibrium at the desired starting temperature.
  - Apply a step-wise constant voltage to the wire, causing it to heat up.
  - Record the change in resistance of the wire as a function of time using a high-speed data acquisition system.
- Data Analysis:
  - The thermal conductivity ( $\lambda$ ) is calculated from the slope of the linear portion of the plot of temperature rise versus the logarithm of time. The relationship is described by the simplified equation:  $\Delta T = (q / 4\pi \lambda) * ln(t) + C$  where  $\Delta T$  is the temperature rise, q is the heat input per unit length of the wire, t is time, and C is a constant.

## X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of a material.

Principle: A beam of X-rays is directed at the crystalline sample. The ordered atoms in the crystal lattice diffract the X-rays in specific directions, creating a unique diffraction pattern. The angles and intensities of the diffracted beams are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell.



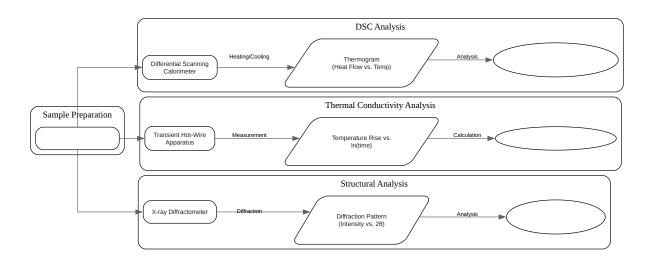
### Protocol:

- Sample Preparation:
  - A small amount of n-tetracosane powder is gently ground to a fine, uniform consistency.
  - The powder is then mounted in a sample holder. To minimize preferred orientation of the crystallites, a back-loading sample holder is often used.
- Data Collection:
  - The sample is placed in a diffractometer.
  - The instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation).
  - The sample is scanned over a range of angles (2θ), and the intensity of the diffracted Xrays is recorded at each angle.
- Data Analysis:
  - The resulting diffraction pattern is a plot of intensity versus 2θ.
  - The positions of the diffraction peaks are used to determine the unit cell parameters via Bragg's Law.
  - The relative intensities of the peaks provide information about the atomic arrangement within the unit cell.
  - Software is used to index the peaks and refine the crystal structure.

## **Mandatory Visualization**

The following diagrams illustrate the key workflows and relationships in the study of **tetracosane**'s phase change properties.

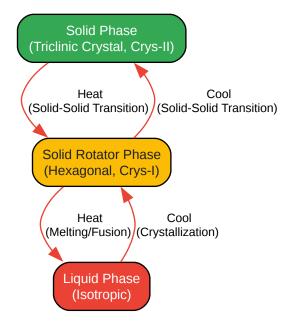




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Experimental workflow for **tetracosane** analysis.





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Phase transition pathway of n-tetracosane.

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